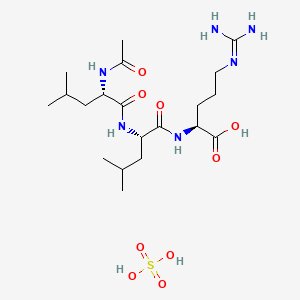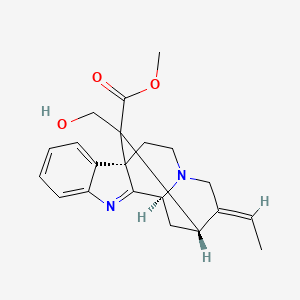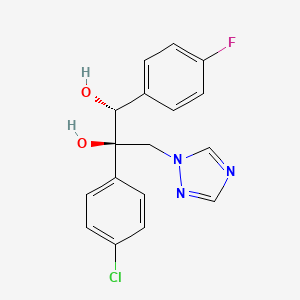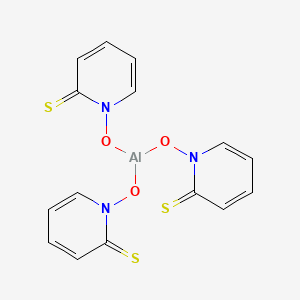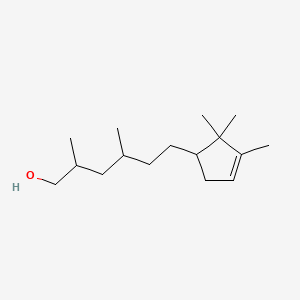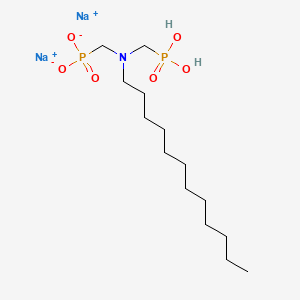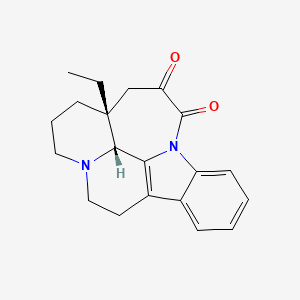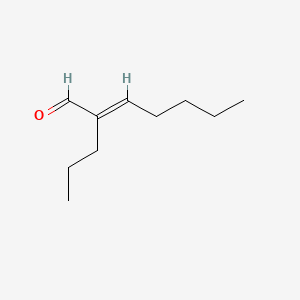
Bis((8alpha,9R)-9-hydroxy-6'-methoxycinchonanium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is derived from cinchona alkaloids, which are naturally occurring in the bark of cinchona trees. The compound’s structure includes a sulphate group, making it a salt form that enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate typically involves multiple steps, starting from the extraction of cinchona alkaloids. The key steps include:
Extraction: Cinchona alkaloids are extracted from the bark using solvents like ethanol or methanol.
Hydroxylation: The extracted alkaloids undergo hydroxylation to introduce the hydroxy group at the 9th position.
Methoxylation: The hydroxylated product is then methoxylated to add a methoxy group at the 6’ position.
Sulphation: Finally, the compound is treated with sulphuric acid to form the sulphate salt.
Industrial Production Methods
In industrial settings, the production of Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-scale extraction: Using industrial solvents and equipment to extract cinchona alkaloids.
Automated hydroxylation and methoxylation: Employing automated systems to control reaction conditions precisely.
Sulphation in large reactors: Conducting the sulphation step in large reactors to produce the final compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy or methoxy groups.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminium hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or demethoxylated products.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate has diverse applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Employed in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential anti-malarial and anti-inflammatory properties.
Industry: Utilized in the production of chiral drugs and fine chemicals.
Mechanism of Action
The mechanism of action of Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and methoxy groups facilitate binding to active sites, modulating the activity of enzymes and influencing biochemical pathways. The sulphate group enhances solubility, allowing better distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
Quinine sulphate: Another cinchona alkaloid derivative with anti-malarial properties.
Cinchonidine sulphate: Similar structure but different stereochemistry.
Cinchonine sulphate: Lacks the methoxy group present in Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate.
Uniqueness
Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other cinchona alkaloid derivatives.
Properties
CAS No. |
85135-87-1 |
|---|---|
Molecular Formula |
C40H50N4O8S |
Molecular Weight |
746.9 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfate |
InChI |
InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1 |
InChI Key |
RONWGALEIBILOG-VMJVVOMYSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


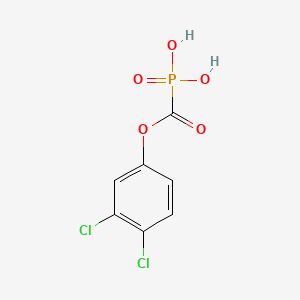
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
